![molecular formula C8H12O B14758821 4-Oxatricyclo[4.3.0.0~2,8~]nonane CAS No. 250-19-1](/img/structure/B14758821.png)
4-Oxatricyclo[4.3.0.0~2,8~]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxatricyclo[4300~2,8~]nonane is a complex organic compound characterized by its unique tricyclic structure This compound is notable for its incorporation of an oxygen atom within its tricyclic framework, which imparts distinct chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxatricyclo[4.3.0.0~2,8~]nonane typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core. For instance, the reaction between cyclopentadiene and an appropriate dienophile under controlled conditions can yield the desired tricyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using catalysts to increase yield, and employing purification techniques such as distillation and chromatography to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxatricyclo[4.3.0.0~2,8~]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the tricyclic structure, potentially opening rings or reducing double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the structure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce partially or fully reduced tricyclic compounds.
Wissenschaftliche Forschungsanwendungen
4-Oxatricyclo[4.3.0.0~2,8~]nonane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a scaffold for drug development, particularly in designing molecules that can interact with specific biological targets.
Wirkmechanismus
The mechanism of action of 4-Oxatricyclo[4.3.0.0~2,8~]nonane and its derivatives involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, certain derivatives may inhibit enzymes or receptors, thereby altering cellular processes. The exact mechanism depends on the specific structure and functional groups present on the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Oxatricyclo[4.3.0.0~4,7~]nonane: This compound shares a similar tricyclic structure but differs in the position of the oxygen atom.
4-Oxatricyclo[3.3.1.0~2,7~]nonane: Another related compound with a different arrangement of the tricyclic framework and oxygen atom.
Uniqueness
4-Oxatricyclo[4.3.0.0~2,8~]nonane is unique due to its specific tricyclic structure and the position of the oxygen atom, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
250-19-1 |
|---|---|
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
4-oxatricyclo[4.3.0.02,8]nonane |
InChI |
InChI=1S/C8H12O/c1-5-2-7-6(1)3-9-4-8(5)7/h5-8H,1-4H2 |
InChI-Schlüssel |
IPZDEYMAJJUUFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3C1COCC23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14758740.png)
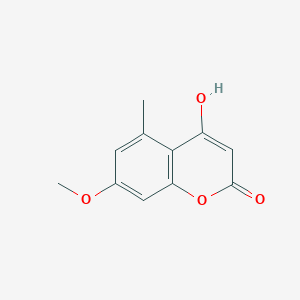
![Phenanthro[2,3-b]thiophene](/img/structure/B14758752.png)
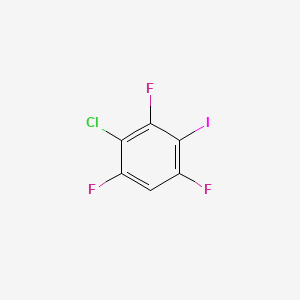
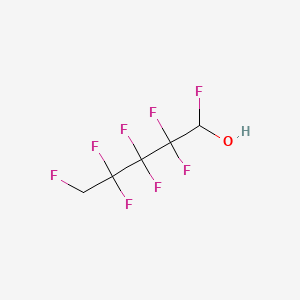
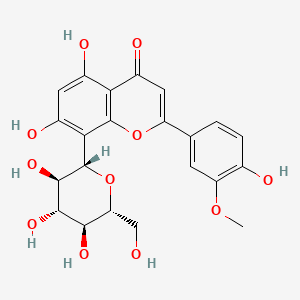
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14758769.png)
![3-Oxabicyclo[3.2.1]octan-2-one](/img/structure/B14758776.png)
![Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane](/img/structure/B14758791.png)
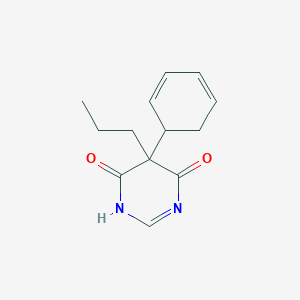
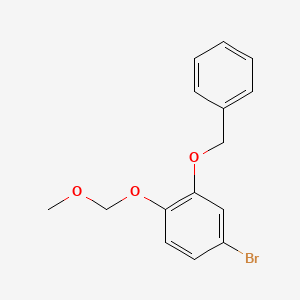

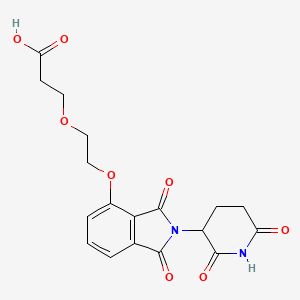
![Benzo[c][2,7]naphthyridine](/img/structure/B14758833.png)
